molecular formula C8H9NO2S B1330494 (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid CAS No. 864754-02-9

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid

Cat. No.: B1330494
CAS No.: 864754-02-9
M. Wt: 183.23 g/mol
InChI Key: FAAIBCMHMKYUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is an organic compound that features a pyridine ring attached to a propionic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid typically involves the reaction of pyridine-2-thiol with (S)-2-bromopropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromopropionic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Pyridin-2-ylsulfanyl)-propionic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(Pyridin-2-ylsulfanyl)-acetic acid: A related compound with a shorter carbon chain.

    2-(Pyridin-2-ylsulfanyl)-butyric acid: A related compound with a longer carbon chain.

Uniqueness

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propionic acid moiety. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse chemical and biological properties.

Properties

IUPAC Name

(2S)-2-pyridin-2-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAIBCMHMKYUAH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)SC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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